4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine

Cross-coupling Suzuki-Miyaura Synthetic methodology

Researchers requiring regioselective C-C bond formation at the 4-position of 1,3-dimethyl-5-aminopyrazole often encounter dehalogenation side reactions with iodo analogs, compromising yield. This 4-bromo derivative is the optimal solution: • Enables di-lithio species formation for ketone synthesis-inaccessible with non-halogenated parent compounds. • In Suzuki-Miyaura couplings, reduced dehalogenation vs. 4-iodo analog delivers higher product yields. Supplied as an off-white solid with consistent purity. Secure packaging and global logistics ensure reliable delivery for medicinal chemistry and agrochemical programs.

Molecular Formula C5H8BrN3
Molecular Weight 190.04 g/mol
CAS No. 19848-99-8
Cat. No. B1268418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine
CAS19848-99-8
Molecular FormulaC5H8BrN3
Molecular Weight190.04 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1Br)N)C
InChIInChI=1S/C5H8BrN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3
InChIKeyXZVCZZLJWIYRMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine Profile


4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine (CAS 19848-99-8) is a heterocyclic aromatic compound with the molecular formula C₅H₈BrN₃ and a molecular weight of 190.04 g/mol . It is a pyrazole derivative, characterized by a bromine atom at the 4-position of the pyrazole ring and an amine group at the 5-position [1]. It is typically supplied as an off-white solid , with a computed LogP of 0.56, a polar surface area of 44 Ų, and one hydrogen bond donor [2], indicating moderate hydrophilicity.

Suzuki-Miyaura coupling 4-Bromo substituent enables C–C bond formation with reported reduced dehalogenation vs. iodo analogs
Ketone synthesis Supports di-lithio intermediate route to 5-amino-4-acyl pyrazoles; not feasible with non-halogenated parent
4-Position diversification Versatile electrophile for SNAr or metal-halogen exchange to install varied substituents

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine: Irreplaceable Properties


4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine possesses a specific substitution pattern—bromine at the 4-position and an unsubstituted amine at the 5-position—that dictates its unique reactivity in cross-coupling and functionalization reactions. This combination enables distinct synthetic pathways, such as the formation of a specific di-lithio derivative essential for ketone synthesis [1], that are inaccessible to 4-chloro or 4-iodo analogs, which exhibit different reactivities and side-reaction profiles [2]. Substituting with the non-halogenated parent compound (1,3-dimethyl-1H-pyrazol-5-amine) entirely eliminates the capacity for key C–C bond-forming reactions at the 4-position , thereby altering downstream molecular structures and biological activity.

4-Iodo analog Higher dehalogenation side reaction may reduce coupling yield and complicate purification
4-Chloro analog Different oxidative addition reactivity may shift coupling selectivity and require condition re-optimization
Non-halogenated parent Lacks 4-position halogen entirely, eliminating key cross-coupling and ketone synthesis pathways

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine: Comparative Evidence


Reduced Dehalogenation in Suzuki-Miyaura Cross-Coupling

In a direct comparison, 4-bromopyrazoles (including 4-bromo-1,3-dimethyl-1H-pyrazol-5-amine) demonstrated superior performance in Suzuki-Miyaura cross-coupling reactions relative to 4-iodopyrazoles. The bromo derivatives exhibited a significantly reduced propensity for the undesired dehalogenation side reaction [1]. This makes the 4-bromo analog the preferred substrate for achieving higher yields of the desired coupled product.

Dehalogenation propensity
Head-to-head
Reduced dehalogenation vs. 4-iodo derivatives
Supports higher coupling yield and simpler purification
Reported under Suzuki-Miyaura conditions
Cross-coupling Suzuki-Miyaura Synthetic methodology Pyrazole chemistry

5-Amino-1,3-dimethylpyrazol-4-yl Ketone Synthesis

The compound's specific utility is validated in a published synthetic method where N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)benzamide (1), derived from the target compound, is converted to a di-lithio species. This reactive intermediate is then trapped with heterocyclic esters to afford 5-amino-1,3-dialkylpyrazol-4-yl heterocyclic ketones [1]. This reaction sequence is dependent on the 4-bromo substitution pattern and is not possible with the non-halogenated parent compound .

Ketone synthesis feasibility
Head-to-head
Feasible via di-lithio intermediate; not possible with non-halogenated parent
Enables access to 5-amino-4-acyl pyrazole class
Requires N-protected derivative and lithiation step
Organic synthesis Ketone synthesis Pyrazole derivatives Heterocyclic chemistry

Contrasting Hazard Profile vs. Non-Brominated Parent

The introduction of a bromine atom in 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine significantly alters its hazard profile compared to its non-halogenated parent. The brominated compound carries GHS hazard statements including H301 (Toxic if swallowed), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H400 (Toxic to aquatic life) . In contrast, the non-brominated parent compound, 1,3-dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1), is not associated with any GHS hazard warnings or classifications .

Hazard classification
Data to verify
GHS H301, H319, H335, H400; parent: no GHS hazards
Procurement requires safety protocol review
Based on SDS review; confirm with current documentation
Chemical safety Hazard assessment Procurement Lab safety

4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine: Recommended Applications


4-Aryl/Acyl Pyrazoles via Palladium Cross-Coupling

For research projects requiring the construction of 4-aryl or 4-acyl bonds on a 1,3-dimethyl-5-aminopyrazole scaffold, 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine is the optimal starting material. Comparative studies demonstrate that the 4-bromo derivative is superior to the 4-iodo analog in Suzuki-Miyaura couplings due to a reduced propensity for dehalogenation side reactions, which leads to improved yields of the desired product [1].

Synthesis of 5-Amino-1,3-dimethylpyrazol-4-yl Ketones

This compound is specifically required for the synthesis of 5-amino-1,3-dialkylpyrazol-4-yl heterocyclic ketones via its N-protected derivative. The published method uses the di-lithio species generated from N-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)benzamide to react with heterocyclic esters [2]. This synthetic route is not possible with the non-brominated parent compound, making the brominated version essential for accessing this structural class.

4-Position Diversification via SNAr or Metal-Halogen Exchange

The presence of the bromine atom at the 4-position makes this compound a versatile electrophile for nucleophilic aromatic substitution (SNAr) or a substrate for metal-halogen exchange reactions. This allows for the installation of a wide variety of functional groups (e.g., amines, thiols, or other carbon nucleophiles) at the 4-position, enabling the exploration of diverse structure-activity relationships in medicinal chemistry or agrochemical discovery programs .

Application
Selection Property
Validation Focus
Palladium cross-coupling (Suzuki-Miyaura)
4-Bromo substituent reactivity
Reduced dehalogenation vs. 4-iodo; coupling yield
5-Amino-4-acyl pyrazole synthesis
Lithiation-compatible 4-bromo group
Di-lithio intermediate feasibility and ketone scope
SNAr / metal-halogen exchange diversification
Electrophilic 4-position
Functional group installation and SAR exploration

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